Val-Tyr

Descripción general

Descripción

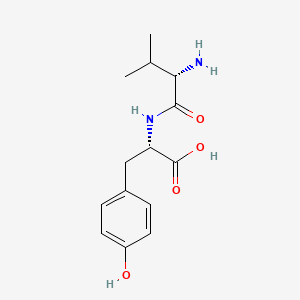

H-Val-Tyr-OH, también conocido como L-valil-L-tirosina, es un dipéptido compuesto por los aminoácidos valina y tirosina. Es un metabolito endógeno, lo que significa que se produce naturalmente dentro del cuerpo humano. El compuesto tiene una fórmula molecular de C14H20N2O4 y un peso molecular de 280,32 g/mol .

Mecanismo De Acción

El mecanismo de acción exacto de H-Val-Tyr-OH no se comprende completamente. Se cree que implica interacciones con el grupo hidroxilo del residuo de tirosina y los túbulos proximales de los riñones. Se ha demostrado que el compuesto inhibe el sistema de la angiotensina y muestra actividad contra Pseudomonas aeruginosa, una bacteria responsable de la sepsis virulenta en humanos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

H-Val-Tyr-OH se puede sintetizar mediante la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. La síntesis normalmente comienza con la unión del aminoácido C-terminal (tirosina) a la resina, seguido del acoplamiento del aminoácido N-terminal (valina) utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt). Los grupos protectores se eliminan entonces y el péptido se escinde de la resina .

Métodos de Producción Industrial

La producción industrial de H-Val-Tyr-OH implica la SPPS a gran escala o la síntesis de péptidos en fase líquida (LPPS). Estos métodos están optimizados para obtener un alto rendimiento y pureza, empleando a menudo sintetizadores de péptidos automatizados. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para garantizar la calidad deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

H-Val-Tyr-OH experimenta diversas reacciones químicas, entre ellas:

Reducción: El compuesto se puede reducir en condiciones específicas para producir formas reducidas del péptido.

Reactivos y Condiciones Comunes

Reducción: Agentes reductores como el borohidruro de sodio (NaBH4) se pueden emplear en condiciones controladas.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, en función del producto deseado.

Productos Principales

Aplicaciones Científicas De Investigación

H-Val-Tyr-OH tiene varias aplicaciones de investigación científica:

Comparación Con Compuestos Similares

H-Val-Tyr-OH se puede comparar con otros dipéptidos como:

L-valil-L-alanina: Similar en estructura pero carece del anillo aromático de la tirosina, lo que da lugar a diferentes propiedades químicas y actividades biológicas.

L-valil-L-fenilalanina: Contiene un residuo de fenilalanina en lugar de tirosina, lo que lleva a variaciones en la reactividad y la función.

L-valil-L-serina: Presenta un residuo de serina, que tiene un grupo hidroxilo pero carece del anillo aromático, lo que afecta su comportamiento químico y sus aplicaciones.

H-Val-Tyr-OH es único debido a la presencia del residuo aromático de tirosina, que imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones de investigación e industriales .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYJKJORLPYVLO-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874591 | |

| Record name | L-Valyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3061-91-4 | |

| Record name | L-Valyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Valyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

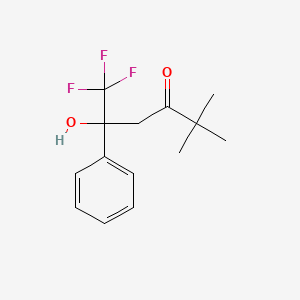

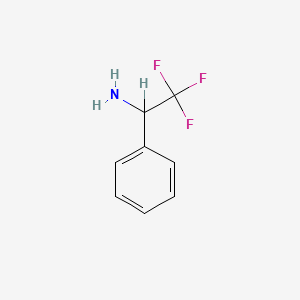

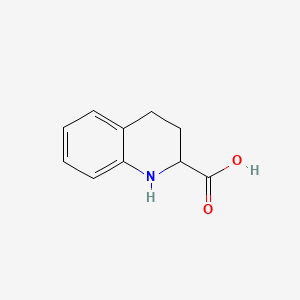

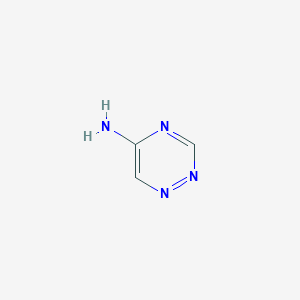

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Val-Tyr exert its antihypertensive effect?

A1: [] this compound primarily acts as an Angiotensin I-Converting Enzyme (ACE) inhibitor, effectively reducing blood pressure. It achieves this by competitively binding to ACE, thereby preventing the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. This inhibitory action on ACE contributes to the observed antihypertensive effects. [, ] Additionally, research suggests that this compound may act as an allosteric enhancer of the Angiotensin II type 2 receptor, counteracting some of the effects mediated by the Angiotensin II type 1 receptor in renal cells. [] This interaction influences cellular signaling pathways related to fluid reabsorption in the kidneys, further contributing to its antihypertensive properties. []

Q2: What is the significance of this compound being a metabolite of other antihypertensive peptides?

A2: [] this compound is a product of the metabolism of larger antihypertensive peptides, such as Ile-Val-Tyr (IVY). [, ] This metabolic pathway contributes to a sustained antihypertensive effect, as both the parent peptide and its metabolite, this compound, exhibit ACE inhibitory activity. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H18N2O4, and its molecular weight is 266.3 g/mol.

Q4: Are there any spectroscopic data available for this compound?

A4: While specific spectroscopic details for this compound are limited within these research papers, its structure and properties can be inferred from studies on related peptides and through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism. These techniques provide valuable insights into the peptide bond, amino acid side chains, and overall conformation of this compound in solution. [, ]

Q5: Does this compound possess any catalytic properties?

A5: this compound itself does not exhibit intrinsic catalytic properties. Its primary mechanism of action revolves around its ability to inhibit enzymes, specifically ACE, rather than catalyze reactions. []

Q6: Have any computational studies been conducted on this compound?

A6: Although these research papers do not specifically detail computational studies on this compound, such methods could be valuable in understanding its interactions with ACE. Molecular docking simulations can provide insights into the binding affinity, interaction sites, and potential inhibitory mechanisms of this compound with ACE.

Q7: How do structural modifications impact the activity of peptides containing the this compound sequence?

A7: Modifications to the amino acid sequence can significantly influence the activity of peptides. For instance, the addition of Isoleucine to the N-terminus of this compound, forming Ile-Val-Tyr (IVY), results in a peptide with more potent ACE inhibitory activity. [, ] These findings highlight the importance of specific amino acid residues and their positions in influencing the interaction with target enzymes like ACE.

Q8: What is known about the absorption and distribution of this compound?

A8: [] Research suggests that this compound, being a small peptide, can be absorbed into the bloodstream following oral ingestion. [] Studies in rats have shown that this compound can accumulate in various tissues, including the aorta and kidneys. []

Q9: What is the duration of the antihypertensive effect of this compound?

A9: [] Intravenous administration of this compound in spontaneously hypertensive rats resulted in a significant but temporary decrease in blood pressure. [] The duration of this effect is relatively short, likely due to its rapid degradation in plasma. [, ]

Q10: Has the antihypertensive effect of this compound been demonstrated in vivo?

A10: Yes, intravenous administration of this compound in spontaneously hypertensive rats led to a significant reduction in blood pressure, confirming its antihypertensive effect in an animal model. [] This effect is attributed to its ACE inhibitory activity, preventing the formation of the vasoconstrictor Angiotensin II. []

Q11: How is this compound typically quantified in biological samples?

A11: [] Fluorometric high-performance liquid chromatography (HPLC) combined with a double heart-cut column-switching technique has been successfully employed to determine the concentration of this compound in plasma samples. [] This method offers high sensitivity and selectivity for accurate quantification of this compound in complex biological matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Trifluoromethyl)phenyl]morpholine](/img/structure/B3024359.png)

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3024372.png)

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3024373.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3024374.png)